
2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride
Overview
Description
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride is a synthetic carbohydrate derivative. It is commonly used in organic synthesis and biochemical research due to its reactivity and ability to form glycosidic bonds. This compound is particularly valuable in the synthesis of complex carbohydrates and glycoconjugates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl fluoride typically involves the acetylation of D-galactose followed by the introduction of a fluoride group. One common method includes the use of acetic anhydride and a catalytic amount of an acid such as sulfuric acid to acetylate the hydroxyl groups of D-galactose. The resulting tetra-O-acetyl derivative is then treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluoride group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Glycosylation: It is commonly used in glycosylation reactions to form glycosidic bonds with other sugars or aglycones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions to replace the fluoride group.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed to remove acetyl groups.
Glycosylation: Catalysts such as silver triflate or boron trifluoride etherate are often used to facilitate glycosylation reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include azido, thiol, or other substituted derivatives.
Hydrolysis Products: The hydrolysis of acetyl groups yields the corresponding hydroxyl derivatives.
Glycosylation Products: Glycosides and glycoconjugates are the primary products of glycosylation reactions.
Scientific Research Applications
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride has numerous applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and oligosaccharides.
Biology: It serves as a building block for glycoconjugates, which are important in cell recognition and signaling.
Medicine: It is involved in the development of glycosylated drugs and vaccines.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl fluoride primarily involves its ability to form glycosidic bonds. The acetyl groups protect the hydroxyl groups during reactions, and the fluoride group acts as a leaving group in substitution reactions. This compound targets specific enzymes and pathways involved in carbohydrate synthesis and modification.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride
- 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride
- 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide
Uniqueness
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride is unique due to its specific configuration and reactivity. Compared to its analogs, it offers distinct advantages in certain glycosylation reactions and can form specific glycosidic linkages that are not easily achievable with other compounds .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXATNWYELAACC-HTOAHKCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385061 | |
| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4163-44-4 | |
| Record name | α-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4163-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


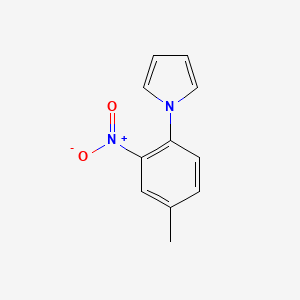

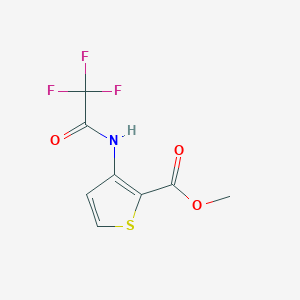

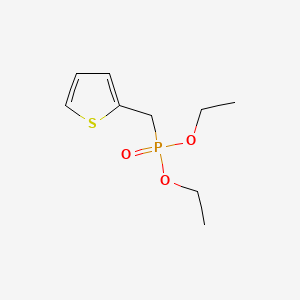
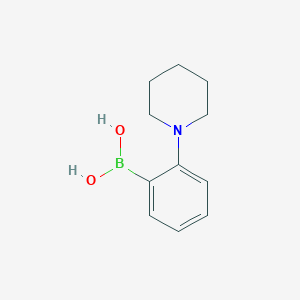
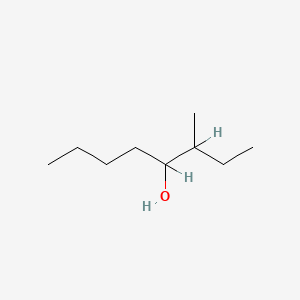
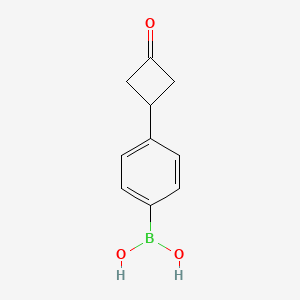
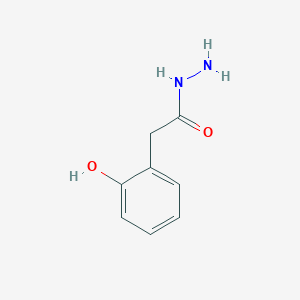
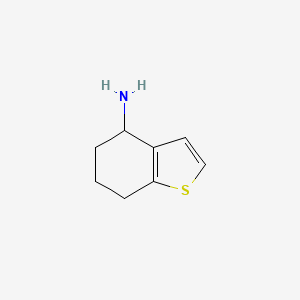


![8-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1334708.png)
![1-[5-(4-Fluoroanilino)-1,2,4-thiadiazol-3-yl]propan-2-one](/img/structure/B1334710.png)
